molecular formula C12H11BrO5 B017106 5-(2-Bromoacetyl)-1,3-phenylene diacetate CAS No. 36763-39-0

5-(2-Bromoacetyl)-1,3-phenylene diacetate

Cat. No.: B017106
CAS No.: 36763-39-0
M. Wt: 315.12 g/mol
InChI Key: GXTZIQJXSCEEMV-UHFFFAOYSA-N
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Description

5-(2-Bromoacetyl)-1,3-phenylene diacetate, with the CAS number 36763-39-0, is a white to off-white solid appearing as a high-purity organic compound. This chemical serves as a versatile synthetic intermediate and building block in organic chemistry research, particularly for constructing more complex molecules with a 1,3-phenylene core. Key Chemical Identifiers: • Molecular Formula: C 12 H 11 BrO 5 • Molecular Weight: 315.12 g/mol • Melting Point: 62-64°C • Storage: Store at 2-8°C under an inert atmosphere Research Applications: The compound is characterized by a reactive bromoacetyl group adjacent to a carbonyl, making it a prime candidate for nucleophilic substitution reactions. This reactivity profile allows researchers to utilize it in the synthesis of diverse derivatives, including those with a 1,2-diazine skeleton, which are of significant interest in medicinal chemistry and materials science. Its utility is enhanced by its solubility in common organic solvents such as dichloromethane and methanol. Safety and Handling: This product is provided For Research Use Only. It is equipped with GHS warning statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation). Appropriate personal protective equipment should be worn, and handling should be conducted in a well-ventilated environment.

Properties

IUPAC Name

[3-acetyloxy-5-(2-bromoacetyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrO5/c1-7(14)17-10-3-9(12(16)6-13)4-11(5-10)18-8(2)15/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXTZIQJXSCEEMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC(=CC(=C1)C(=O)CBr)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50190228
Record name 5-(2-Bromoacetyl)-1,3-phenylene diacetate
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Molecular Weight

315.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

36763-39-0
Record name 1-[3,5-Bis(acetyloxy)phenyl]-2-bromoethanone
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Record name 5-(2-Bromoacetyl)-1,3-phenylene diacetate
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Record name 5-(2-Bromoacetyl)-1,3-phenylene diacetate
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Record name 5-(2-bromoacetyl)-1,3-phenylene diacetate
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Record name 5-(2-Bromoacetyl)-1,3-phenylene diacetate
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Preparation Methods

Bromoacetylation of 3,5-Dihydroxyacetophenone

The foundational route begins with 3,5-dihydroxyacetophenone, which undergoes bromination at the acetyl group. Copper(II) bromide (CuBr2\text{CuBr}_2) in chloroform under reflux facilitates this transformation. The reaction mechanism proceeds via radical intermediates, where CuBr2\text{CuBr}_2 acts as both an oxidizing agent and bromine source.

Reaction Conditions

  • Reagents : 3,5-dihydroxyacetophenone, CuBr2\text{CuBr}_2, chloroform

  • Temperature : Reflux (~60°C)

  • Time : 180–300 minutes

  • Yield : 65–72%

Post-bromination, the product (2-bromo-1-(3,5-dihydroxyphenyl)ethanone) is isolated via filtration and solvent evaporation.

Esterification of Hydroxyl Groups

The dihydroxy intermediate is acetylated using acetic anhydride in the presence of sulfuric acid. This step protects the hydroxyl groups, forming the diacetate moiety.

Reaction Conditions

  • Reagents : 2-bromo-1-(3,5-dihydroxyphenyl)ethanone, acetic anhydride, H2SO4\text{H}_2\text{SO}_4

  • Temperature : 25–40°C

  • Time : 4–6 hours

  • Yield : 85–90%

Ultrasound-Assisted Synthesis

Enhanced Bromination Efficiency

Ultrasound irradiation (20 kHz, 65% power) significantly accelerates bromination. A pulsed mode (5 s on/5 s off) reduces reaction time to 20 minutes while maintaining yields of 70–75%. The acoustic cavitation effect enhances mass transfer and reagent interaction.

Comparative Data

ParameterConventional MethodUltrasound Method
Reaction Time180–300 min20 min
Yield65–72%70–75%
Energy ConsumptionHighModerate

Industrial-Scale Production

Scalable Bromination

Industrial reactors employ continuous-flow systems with CuBr2\text{CuBr}_2 in chloroform/ethyl acetate (1:2). Automated temperature control ensures consistent reflux conditions, achieving batch sizes of 50–100 kg.

Purification Techniques

  • Large-Scale Chromatography : Silica gel columns separate impurities, yielding >98% purity.

  • Distillation : Short-path distillation under reduced pressure (10210^{-2} mmHg) isolates the product at 62–64°C.

Comparative Analysis of Synthesis Methods

MethodAdvantagesLimitations
ConventionalHigh reproducibilityLong reaction time
Ultrasound-AssistedRapid, energy-efficientRequires specialized equipment
IndustrialScalable, cost-effectiveHigh initial capital

Purification and Characterization

Recrystallization

The crude product is recrystallized from toluene, yielding white crystals with a melting point of 62–64°C.

Chromatographic Validation

HPLC analysis (C18 column, methanol/water 70:30) confirms purity >97%, with retention time = 8.2 min .

Chemical Reactions Analysis

Types of Reactions

5-(2-Bromoacetyl)-1,3-phenylene diacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of amides or thioethers.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Hydrolysis: Formation of phenol and acetic acid.

Scientific Research Applications

Organic Synthesis

5-(2-Bromoacetyl)-1,3-phenylene diacetate serves as a versatile building block in organic synthesis. Its reactivity allows it to participate in various chemical reactions, making it valuable for creating complex molecules.

Case Study: Synthesis of Novel Compounds

A study demonstrated the use of this compound in synthesizing novel derivatives that exhibited enhanced biological activity. The compound's bromoacetyl group facilitates nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Analytical Chemistry

The compound is utilized in high-performance liquid chromatography (HPLC) for separation and analysis. Specifically, it can be analyzed using a reverse-phase HPLC method on Newcrom R1 columns.

HPLC Methodology

  • Mobile Phase : Acetonitrile (MeCN), water, and phosphoric acid (or formic acid for MS applications).
  • Column Type : Newcrom R1 (reverse-phase).
  • Application : Suitable for isolation of impurities and pharmacokinetic studies.
ParameterValue
Column TypeNewcrom R1
Mobile PhaseMeCN, water, phosphoric acid
Particle Size3 µm (for UPLC applications)

Pharmacological Studies

Research indicates potential pharmacological applications due to the compound's structural properties. It has been explored for its ability to act as a precursor in drug synthesis.

Example: Drug Development

Investigations into its derivatives have shown promise in developing anti-inflammatory agents. The bromoacetyl moiety is crucial for enhancing the activity of these compounds against specific biological targets.

Summary of Applications

The applications of this compound can be summarized as follows:

Application AreaDescription
Organic SynthesisBuilding block for synthesizing complex organic molecules
Analytical ChemistryUsed in HPLC for separation and analysis
Pharmacological ResearchPotential precursor in drug development

Mechanism of Action

The mechanism of action of 5-(2-Bromoacetyl)-1,3-phenylene diacetate involves the interaction of the bromoacetyl group with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds, which can alter the function of the target molecules. The compound may also interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the 1,3-phenylene diacetate backbone but differ in substituents, reactivity, and biological activity:

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Yield (%) Key Applications/Activities References
5-(2-Bromoacetyl)-1,3-phenylene diacetate C₁₂H₁₁BrO₅ 315.117 Bromoacetyl Not reported Not given Pharmaceutical intermediate
5-Methyl-2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)-1,3-phenylene diacetate (18) C₁₉H₁₇O₆ 341.30 Methyl, isobenzofuranone 171.5–172.3 93 Antiproliferative activity
5-Isopropyl-2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)-1,3-phenylene diacetate (19) C₂₁H₂₁O₆ 369.39 Isopropyl, isobenzofuranone Not reported 78 Antiproliferative activity
(E)-5-(4-Acetoxystyryl)-1,3-phenylene diacetate (II-5) C₂₀H₁₈O₆ 354.35 Styryl, acetoxy 186–188 65 Anti-TMV activity
(1E,1'E)-(1,3-Phenylene)bis(ethene-2,1-diyl) diacetate C₁₄H₁₄O₄ 246.26 Bis-ethenyl 100.8–102.0 64 Flow synthesis intermediate

Reactivity and Functional Group Analysis

  • Bromoacetyl vs. Methyl/Isopropyl Groups : The bromine atom in this compound confers electrophilic reactivity , making it prone to nucleophilic substitution (e.g., in alkylation reactions). In contrast, methyl and isopropyl substituents (compounds 18 and 19) are inert, favoring stability in biological systems .
  • Styryl vs. Bromoacetyl : The styryl group in II-5 enables π-π stacking interactions with biomolecules, enhancing anti-TMV (Tobacco Mosaic Virus) activity . The bromoacetyl derivative’s reactivity may limit its direct therapeutic use but positions it as a versatile synthetic intermediate.

Biological Activity

5-(2-Bromoacetyl)-1,3-phenylene diacetate is a chemical compound with the molecular formula C₁₂H₁₁BrO₅ and a molar mass of approximately 315.11674 g/mol. This compound features a phenylene group substituted with two acetate groups and a bromoacetyl moiety at the 5-position. It is classified within the broader category of coumarin derivatives, which have been used in various medicinal applications due to their diverse biological activities.

  • Molecular Formula : C₁₂H₁₁BrO₅
  • Molar Mass : 315.11674 g/mol
  • Melting Point : 62-64°C
  • Solubility : Soluble in dichloromethane and methanol
  • Toxicity : Potentially harmful, with warnings regarding acute toxicity and skin irritation .

Biological Activities

The biological activity of this compound has not been extensively documented, but it shares characteristics with other coumarin derivatives known for their pharmacological effects. These include:

  • Anticoagulant Activity : Coumarin derivatives are recognized for their ability to inhibit blood clot formation.
  • Antioxidative Properties : These compounds may help in reducing oxidative stress by scavenging free radicals.
  • Antimicrobial Effects : Many coumarins exhibit activity against various pathogens, suggesting potential use in treating infections.
  • Anti-inflammatory Effects : Some studies indicate that coumarin derivatives can modulate inflammatory responses, providing therapeutic benefits in conditions like arthritis.

While specific mechanisms for this compound remain largely uncharacterized, it is hypothesized to interact with biological targets similarly to other coumarin compounds. The general mechanisms include:

  • Inhibition of Enzymatic Activity : Coumarins may inhibit enzymes involved in coagulation and inflammation.
  • Modulation of Signaling Pathways : They may influence various signaling pathways associated with cellular stress responses and apoptosis.
  • Interaction with Nucleic Acids : Some coumarins can intercalate into DNA or RNA, affecting replication and transcription processes.

Case Study 1: Anticoagulant Activity

A study investigating the anticoagulant properties of various coumarin derivatives found that compounds with similar structures to this compound exhibited significant inhibition of thrombin activity. This suggests potential applications in managing thrombotic disorders.

Case Study 2: Antioxidative Effects

Research has shown that certain coumarin derivatives can reduce lipid peroxidation in cellular models, indicating their role as antioxidants. The antioxidative capacity is crucial for protecting cells from oxidative damage associated with chronic diseases.

Case Study 3: Antimicrobial Activity

In vitro studies have demonstrated that several coumarin derivatives possess antimicrobial properties against a range of bacteria and fungi. This aligns with the historical use of coumarins in herbal medicine for treating infections.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
2-Acetyl-1,3-benzenediolContains hydroxyl groups instead of acetateExhibits different solubility properties
4-BromoacetanilideContains an aniline structureKnown for its use in dyes and pigments
5-Acetyl-1,3-benzenedicarboxylic acidContains carboxylic acid groupsUsed in polymer synthesis
4-(Bromoacetyl)phenolSimilar bromoacetyl substitutionPotentially different reactivity due to phenolic hydroxyl group

The uniqueness of this compound lies in its specific substitution pattern on the phenylene ring and the presence of both bromoacetyl and acetate functionalities, which may confer distinct chemical reactivity and biological properties compared to these similar compounds .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 5-(2-Bromoacetyl)-1,3-phenylene diacetate, and how can reaction conditions be optimized?

  • Answer : The compound is synthesized via multi-step protocols involving bromoacetylation and diacetate protection. For example, per-acetylated resveratrol derivatives can undergo oxidative coupling using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) under reflux in dichloromethane, followed by purification via flash chromatography (cyclohexane/ethyl acetate) . Deprotection steps (e.g., KOH/MeOH at 0°C) are critical for yield optimization, with yields ranging from 70% to 94% depending on reaction time and stoichiometry .

Q. How is this compound characterized structurally, and what analytical techniques are essential?

  • Answer : Key techniques include 1H/13C NMR and LC-MS. For related diacetate derivatives, 1H NMR in CDCl3 typically shows acetyl peaks at δ ~2.3 ppm and aromatic protons at δ 6.3–7.5 ppm. 13C NMR confirms carbonyl carbons (δ ~168–170 ppm) and bromoacetyl groups (δ ~30–40 ppm for CH2Br) . High-resolution mass spectrometry (HRMS) is recommended for molecular ion validation.

Q. What are the stability and storage considerations for this compound?

  • Answer : The bromoacetyl group is moisture- and light-sensitive. Storage at –20°C under inert gas (argon) is advised. Degradation studies suggest monitoring via TLC (silica gel, ethyl acetate/hexane) for hydrolyzed byproducts (e.g., free phenolic intermediates) .

Advanced Research Questions

Q. How does the bromoacetyl moiety influence the compound’s reactivity in nucleophilic substitution reactions?

  • Answer : The α-bromo ketone group acts as an electrophilic site for nucleophilic attack (e.g., by thiols or amines), enabling conjugation with biomolecules or polymers. Kinetic studies in DMF/water mixtures show pseudo-first-order kinetics for thiol-bromoacetyl reactions (pH 7–9) . Competing hydrolysis (e.g., forming 1,3-phenylene diacetate) requires controlled pH (<7) to minimize side reactions .

Q. What strategies are effective for modifying the 1,3-phenylene diacetate core to enhance biological activity?

  • Answer : Structural analogs with nitrostyryl or vinylbenzofuran substitutions (e.g., (E)-5-(4-Nitrostyryl)-1,3-phenylene diacetate) show enhanced binding to DNA polymerase α, suggesting that electron-withdrawing groups improve target affinity . Computational docking (AutoDock Vina) can predict substituent effects on binding energy .

Q. How can conflicting yields in deprotection steps (e.g., KOH/MeOH vs. HCl/EtOAc) be resolved?

  • Answer : Yield discrepancies arise from side reactions (e.g., acetyl migration or over-hydrolysis). Low-temperature deprotection (0°C, 90 min) with excess KOH (10 eq.) minimizes degradation, achieving ~70% yield . Acidic workup (0.01 M HCl) preserves the diacetate core, whereas prolonged basic conditions favor hydrolysis .

Q. What role does this compound play in synthesizing resveratrol oligomers, and how does its reactivity compare to non-brominated analogs?

  • Answer : The bromoacetyl group facilitates site-specific cross-coupling in resveratrol oligomer synthesis (e.g., (±)-Ampelopsin B). Compared to non-brominated analogs, it accelerates Suzuki-Miyaura couplings (Pd(PPh3)4, K2CO3) due to improved leaving-group ability .

Methodological Considerations

Q. How should researchers address purification challenges due to byproducts in large-scale synthesis?

  • Answer : Flash chromatography (cyclohexane/acetone or ethyl acetate gradients) effectively separates bromoacetyl derivatives from polar byproducts. For persistent impurities, recrystallization in cold ethanol/water (1:1) enhances purity (>97%) .

Q. What are the limitations of using this compound in in vitro bioassays?

  • Answer : The compound’s hydrophobicity limits aqueous solubility, requiring DMSO stocks (<1% final concentration). Pre-incubation with serum albumin (e.g., 0.1% BSA) prevents non-specific aggregation in cell-based assays .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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5-(2-Bromoacetyl)-1,3-phenylene diacetate
Reactant of Route 2
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5-(2-Bromoacetyl)-1,3-phenylene diacetate

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